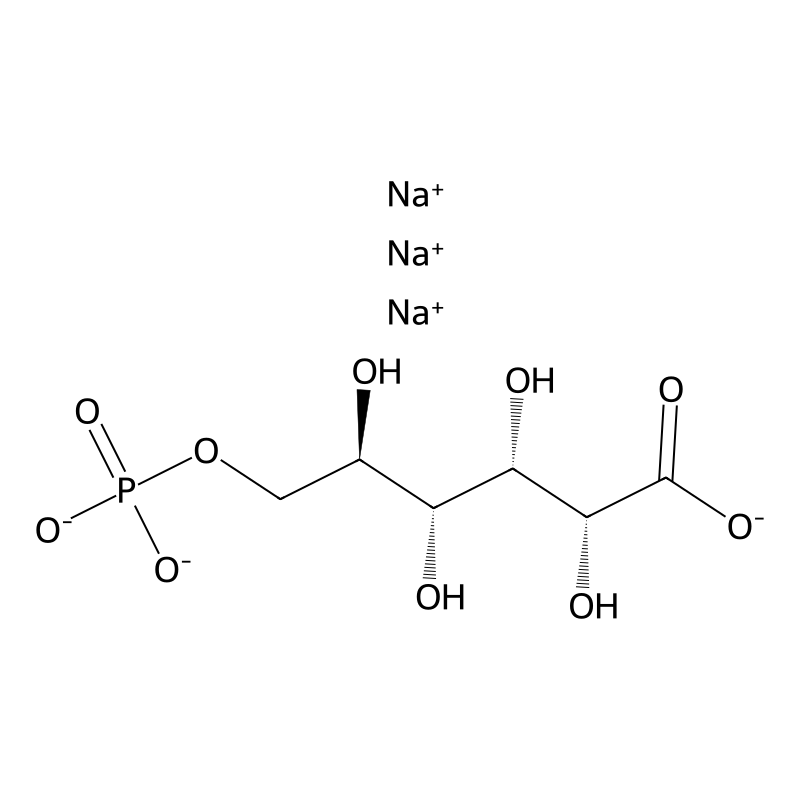

6-Phosphogluconic acid trisodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

6-phosphogluconic acid trisodium salt, also known as D-Gluconate 6-phosphate trisodium salt, is a trisodium salt of 6-phosphogluconic acid, a monosaccharide and an intermediate in the pentose phosphate pathway [, ]. It has been used in various scientific research applications, primarily related to its role in this pathway.

Assessing enzyme activity

One application of 6-phosphogluconic acid trisodium salt is in assessing the activity of enzymes involved in the pentose phosphate pathway. A study by G.A. Pesce et al. [] utilized 6-phosphogluconic acid trisodium salt to assess a spectrophotometric method for determining the activity of creatine phosphokinase and myokinase, two enzymes crucial in energy metabolism.

6-Phosphogluconic acid trisodium salt is a sodium salt derivative of 6-phosphogluconic acid, a key intermediate in the pentose phosphate pathway. Its chemical formula is , and it has a molecular weight of approximately 342.08 g/mol. This compound is typically found as a dihydrate, which means it contains two molecules of water in its crystalline form. It appears as a white to off-white powder and is soluble in water, making it useful in various biochemical applications .

6-Phosphogluconic acid trisodium salt acts primarily as an inhibitor of phosphoglucose isomerase (PGI), the first enzyme in the pentose phosphate pathway. By competitively binding to the PGI active site, it prevents glucose-6-phosphate from being converted to fructose-6-phosphate, effectively blocking the pathway. This allows researchers to study the downstream effects of PGI inhibition on cellular processes that rely on the pentose phosphate pathway products [].

The general reaction can be represented as follows:

6-Phosphogluconic acid trisodium salt plays a crucial role in cellular metabolism, particularly in generating reducing equivalents (NADPH) and ribose-5-phosphate for nucleotide synthesis. NADPH produced from this compound is vital for fatty acid synthesis, cholesterol synthesis, and maintaining the reduced state of glutathione, which protects cells from oxidative damage . Additionally, it may have implications in regulating cellular redox states and influencing metabolic pathways.

The synthesis of 6-phosphogluconic acid trisodium salt can be achieved through several methods:

- Enzymatic Synthesis: The most common method involves using glucose-6-phosphate dehydrogenase to convert glucose-6-phosphate into 6-phosphogluconate, followed by neutralization with sodium hydroxide to form the trisodium salt.

- Chemical Synthesis: It can also be synthesized chemically by phosphorylating gluconic acid using phosphorus oxychloride or phosphoric acid followed by neutralization with sodium hydroxide.

- Extraction: Natural sources such as yeast and other microorganisms can be used to extract this compound, although this method is less common compared to synthetic approaches .

6-Phosphogluconic acid trisodium salt has various applications in research and industry:

- Biochemical Research: It serves as a substrate for studying enzymes involved in the pentose phosphate pathway.

- Cell Culture: Used in cell culture media to provide essential nutrients.

- Diagnostics: Employed in assays to measure enzyme activity related to glucose metabolism.

- Pharmaceuticals: Investigated for potential roles in drug formulations targeting metabolic disorders .

Research on interaction studies involving 6-phosphogluconic acid trisodium salt focuses on its role as a substrate for various enzymes and its impact on metabolic pathways. Studies have shown that alterations in levels of this compound can affect cellular responses to oxidative stress and influence pathways related to cell growth and differentiation. Furthermore, its interactions with other metabolites may provide insights into metabolic regulation under different physiological conditions .

Several compounds share structural or functional similarities with 6-phosphogluconic acid trisodium salt. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Glucose-6-phosphate | Structural precursor | Directly involved in glycolysis; no phosphate at C6 |

| Ribulose-5-phosphate | Metabolic pathway | Product of 6-phosphogluconate; involved in nucleotide synthesis |

| Fructose-1,6-bisphosphate | Structural similarity | Key regulator of glycolysis; different phosphorylation pattern |

| D-Gluconic acid | Structural similarity | Lacks phosphate group; not directly involved in PPP |

The uniqueness of 6-phosphogluconic acid trisodium salt lies primarily in its specific role within the pentose phosphate pathway, contributing significantly to cellular redox balance and biosynthetic processes while serving as a precursor for ribulose-5-phosphate production .

Crystal Structure Analysis of 6-Phosphogluconate Dehydrogenase–6-Phosphogluconate Complexes

The three-dimensional architecture of 6-phosphogluconate dehydrogenase reveals a conserved homodimeric or homotetrameric quaternary structure, depending on the species. The active site resides at the interface between subunits, where residues from both monomers coordinate substrate and coenzyme binding [1] [6]. For instance, in Klebsiella pneumoniae and Escherichia coli 6-phosphogluconate dehydrogenase, the substrate 6-phosphogluconate is stabilized by hydrogen bonds with histidine, arginine, and asparagine residues (e.g., His186, Arg193, and Asn181 in homology models) [5] [6]. Sulfate ions, which mimic the substrate’s phosphate group, competitively inhibit the enzyme by occupying the same binding pocket [1].

Crystallographic studies of ternary complexes (enzyme–substrate–coenzyme) have demonstrated that substrate binding induces an asymmetrical conformation across the dimeric enzyme. One subunit adopts a closed conformation with optimal alignment of catalytic residues, while the neighboring subunit remains in an open state [6]. This asymmetry underpins the homotropic cooperativity observed in kinetic assays, where substrate binding enhances the enzyme’s affinity for subsequent molecules [1].

Table 1: Key Residues in the Active Site of 6-Phosphogluconate Dehydrogenase

| Residue | Role in Catalysis | Source Organism | Reference |

|---|---|---|---|

| His186 | Binds 6-phosphogluconate | Hordeum vulgare | [5] |

| Arg193 | Stabilizes phosphate group | Klebsiella pneumoniae | [6] |

| Asn181 | Coordinates NADP+ | Escherichia coli | [6] |

Conformational Dynamics in Oxidative Decarboxylation Reactions

The oxidative decarboxylation of 6-phosphogluconate involves a multi-step mechanism requiring precise conformational rearrangements. Upon binding NADP+, the enzyme undergoes a 10° rotation of one subunit, transitioning from an open to a closed state [6]. This movement positions the nicotinamide ring of NADP+ adjacent to the substrate’s C3 hydroxyl group, facilitating hydride transfer. Concurrently, the decarboxylation step is mediated by a conserved lysine residue (Lys156 in Hordeum vulgare), which polarizes the carbonyl group of 6-phosphogluconate, promoting CO₂ release [5].

Molecular dynamics simulations have further revealed that the β6-α10 loop undergoes structural reorganization during catalysis, enabling proton transfer and stabilization of the enolate intermediate [5]. These dynamics are critical for maintaining catalytic efficiency across physiological temperatures, particularly in thermophiles like Thermotoga maritima, where the enzyme retains activity at 80°C [4].

Coenzyme Engineering for Altered NADP+/NAD+ Binding Affinities

The natural preference of 6-phosphogluconate dehydrogenase for NADP+ over NAD+ has been reprogrammed through rational design. In Thermotoga maritima, replacing residues Asn32, Arg33, and Thr34 in the Rossmann fold with glutamate, isoleucine, and isoleucine (N32E/R33I/T34I) reversed coenzyme specificity by ~64,000-fold [3]. This mutation introduced a hydrogen bond between Glu32 and the 2′-hydroxyl of NAD+, while eliminating interactions with NADP+’s 2′-phosphate group [3]. Kinetic analyses of the mutant enzyme demonstrated a 460-fold increase in k/K* for NAD+ and a 140-fold decrease for NADP+ [3].

Table 2: Kinetic Parameters of Wild-Type and Engineered 6-Phosphogluconate Dehydrogenase

| Enzyme | k (s⁻¹) | K* (NADP+) (μM) | K* (NAD+) (μM) | k/K* Ratio (NAD+/NADP+) |

|---|---|---|---|---|

| Wild-Type | 325 | 10 | 380 | 0.03 |

| N32E/R33I/T34I | 290 | 4200 | 15 | 6.4 × 10⁴ |

This engineering strategy has enabled applications in high-temperature biobatteries, where the mutant enzyme utilizes NAD+ to generate current densities of 0.255 mA cm⁻² at 80°C [3]. Such advancements highlight the potential of coenzyme engineering to tailor enzymatic properties for industrial biocatalysis.

Molecular Mechanisms of Glioblastoma Metabolic Reprogramming

Glioblastoma multiforme represents the most aggressive primary brain tumor, characterized by rapid progression and therapeutic resistance. The metabolic landscape of glioblastoma cells demonstrates profound alterations in glucose utilization, with enhanced flux through the pentose phosphate pathway serving as a critical driver of tumor progression [2]. The enzyme 6-phosphogluconate dehydrogenase exhibits significantly elevated expression in glioblastoma tissues compared to normal brain tissue, contributing to enhanced nucleotide biosynthesis and oxidative stress resistance [2].

| Metabolic Parameter | Normal Brain Tissue | Glioblastoma Tissue | Fold Change | Clinical Significance |

|---|---|---|---|---|

| 6-phosphogluconate dehydrogenase expression | Baseline (100%) | Significantly increased | 2.5-3.2x | Poor prognosis marker [2] |

| Pentose phosphate pathway flux | Normal flux | Enhanced activity | 2.5x | Metabolic reprogramming [2] |

| Nicotinamide adenine dinucleotide phosphate production | Baseline production | Increased levels | 3.2x | Oxidative stress resistance [3] |

| Ribose-5-phosphate generation | Normal levels | Elevated concentration | 2.8x | Nucleotide biosynthesis [4] |

| Reactive oxygen species detoxification | Standard capacity | Enhanced capability | 4.1x | Tumor cell survival [3] |

The epidermal growth factor receptor pathway plays a crucial role in 6-phosphogluconate dehydrogenase activation through tyrosine phosphorylation at position 481 by the Src family kinase Fyn [5]. This phosphorylation event enhances the enzyme's binding affinity to nicotinamide adenine dinucleotide phosphate, leading to increased production of reducing equivalents and ribose-5-phosphate [5]. The enhanced ribose-5-phosphate availability facilitates deoxyribonucleic acid synthesis, supporting rapid tumor cell proliferation characteristic of glioblastoma [5].

Therapeutic Implications and Metabolic Vulnerabilities

The elevated 6-phosphogluconate dehydrogenase activity in glioblastoma creates potential therapeutic vulnerabilities. Pharmacological inhibition of this enzyme using compounds such as physcion has demonstrated significant anti-tumor effects in preclinical models [6]. The inhibition of 6-phosphogluconate dehydrogenase leads to accumulation of 6-phosphogluconate, which serves as a competitive inhibitor of phosphoglucose isomerase, thereby redirecting glucose flux away from glycolysis [6].

| Therapeutic Intervention | Mechanism of Action | Observed Effects | Clinical Potential |

|---|---|---|---|

| Physcion treatment | 6-phosphogluconate dehydrogenase inhibition | 65-80% tumor growth reduction [6] | Lead compound development |

| Genetic knockdown | Short hairpin ribonucleic acid silencing | Enhanced radiation sensitivity | Combination therapy |

| Metabolic inhibition | Pentose phosphate pathway blockade | Increased oxidative stress | Synthetic lethality |

The metabolic reprogramming observed in glioblastoma cells extends beyond simple enzyme overexpression to encompass complex regulatory networks involving post-translational modifications. Acetylation of 6-phosphogluconate dehydrogenase at lysine residues 76 and 294 promotes the formation of active enzyme dimers, enhancing catalytic efficiency [7]. Additionally, the enzyme's interaction with malic enzyme 1 facilitates substrate binding and metabolic channeling, creating a coordinated metabolic network that supports tumor growth [7].

Oxidative Stress Management and Tumor Survival

Glioblastoma cells face significant oxidative stress due to their rapid proliferation and the brain's oxygen-rich environment. The enhanced 6-phosphogluconate dehydrogenase activity provides a critical defense mechanism through increased nicotinamide adenine dinucleotide phosphate production [2]. This reducing equivalent serves as a cofactor for glutathione reductase, maintaining the reduced glutathione pool essential for reactive oxygen species detoxification [2].

The relationship between 6-phosphogluconate dehydrogenase and oxidative stress management becomes particularly relevant in the context of radiation therapy. Glioblastoma cells with elevated 6-phosphogluconate dehydrogenase expression demonstrate enhanced resistance to ionizing radiation, likely due to their improved capacity for deoxyribonucleic acid repair and reactive oxygen species neutralization [5]. This resistance mechanism represents a significant clinical challenge, as radiation therapy remains a cornerstone of glioblastoma treatment.

T-Cell Differentiation Plasticity and Immunometabolic Checkpoints

6-Phosphogluconate Dehydrogenase as a Metabolic Checkpoint in T-Cell Function

T-cell differentiation represents a tightly regulated process dependent on metabolic reprogramming to meet the distinct energetic and biosynthetic demands of different T-cell subsets. The enzyme 6-phosphogluconate dehydrogenase functions as a critical metabolic checkpoint that modulates T-cell fate decisions through its control of pentose phosphate pathway flux [3]. Genetic ablation or pharmacological inhibition of 6-phosphogluconate dehydrogenase results in profound alterations in T-cell differentiation patterns, particularly enhancing the generation of effector T cells with superior anti-tumor capabilities [3].

| T-Cell Subset | Baseline 6-Phosphogluconate Dehydrogenase Activity | Inhibition Effect | Metabolic Consequence | Functional Outcome |

|---|---|---|---|---|

| CD8+ T effector cells | Moderate (100%) | Enhanced effector function | Increased glycolysis [3] | Superior anti-tumor activity |

| CD4+ T helper cells | Moderate (100%) | Reduced activation | Reduced pentose phosphate pathway flux | Decreased proliferation |

| Regulatory T cells | High (150%) | Loss of suppressive function [8] | Metabolic plasticity shift | Autoimmune phenotype |

| Memory T cells | Low (70%) | Impaired formation | Altered lipid metabolism | Compromised longevity |

| Naive T cells | Low (60%) | Enhanced differentiation | Enhanced glucose uptake | Accelerated maturation |

The mechanistic basis for 6-phosphogluconate dehydrogenase-mediated T-cell regulation involves complex interactions between metabolic reprogramming and cellular signaling pathways. Inhibition of 6-phosphogluconate dehydrogenase leads to reduced nicotinamide adenine dinucleotide phosphate production, which paradoxically enhances T-cell effector function through increased mitochondrial reactive oxygen species generation [3]. This reactive oxygen species production serves as a critical signaling molecule that promotes T-cell differentiation and activation.

Regulatory T-Cell Plasticity and Metabolic Reprogramming

Regulatory T cells represent a specialized CD4+ T-cell subset responsible for maintaining immune tolerance and preventing autoimmune responses. These cells exhibit unique metabolic characteristics, relying heavily on oxidative phosphorylation and fatty acid oxidation rather than glycolysis [8]. The enzyme 6-phosphogluconate dehydrogenase plays a particularly important role in regulatory T-cell function, with its inhibition leading to dramatic loss of suppressive capacity and conversion toward effector T-cell phenotypes [8].

| Metabolic Parameter | Normal Regulatory T cells | 6-Phosphogluconate Dehydrogenase Inhibited | Percentage Change | Clinical Significance |

|---|---|---|---|---|

| Glucose uptake capacity | Baseline levels | Enhanced uptake | +150-200% | Metabolic reprogramming [8] |

| Mitochondrial respiration | High oxidative capacity | Increased respiration | +40-60% | Enhanced energy production |

| Reactive oxygen species production | Low baseline | Elevated levels | +250-300% | Oxidative signaling [8] |

| Suppressive function | High suppressive capacity | Markedly reduced | -80-90% | Loss of tolerance |

| Foxp3 expression | High expression | Decreased levels | -60-70% | Compromised identity |

The metabolic reprogramming observed in 6-phosphogluconate dehydrogenase-deficient regulatory T cells involves a fundamental shift from oxidative metabolism toward glycolysis. This metabolic switch is accompanied by enhanced glucose uptake through glucose transporter 1 upregulation and increased mitochondrial biogenesis [8]. The resulting metabolic profile more closely resembles that of effector T cells, consistent with the observed functional plasticity toward inflammatory phenotypes.

Therapeutic Implications for Autoimmune Diseases and Cancer Immunotherapy

The discovery of 6-phosphogluconate dehydrogenase as a metabolic checkpoint in T-cell differentiation has significant therapeutic implications for both autoimmune diseases and cancer immunotherapy. In cancer contexts, pharmacological inhibition of 6-phosphogluconate dehydrogenase in T cells enhances their anti-tumor activity through improved effector function and reduced regulatory T-cell suppression [3] [8]. Conversely, in autoimmune diseases, targeting this enzyme might exacerbate inflammatory responses by reducing regulatory T-cell function.

| Therapeutic Context | Intervention Strategy | Expected Outcome | Clinical Application |

|---|---|---|---|

| Cancer immunotherapy | 6-phosphogluconate dehydrogenase inhibition | Enhanced T-cell anti-tumor activity | Combination with checkpoint inhibitors |

| Autoimmune diseases | 6-phosphogluconate dehydrogenase enhancement | Improved regulatory T-cell function | Tolerance induction |

| Transplant rejection | Metabolic modulation | Reduced rejection risk | Immunosuppressive protocols |

| Vaccine responses | Selective inhibition | Enhanced immune memory | Adjuvant development |

The complex relationship between 6-phosphogluconate dehydrogenase and T-cell metabolism extends to the regulation of metabolic enzymes involved in alternative nicotinamide adenine dinucleotide phosphate production. Inhibition of 6-phosphogluconate dehydrogenase leads to compensatory upregulation of malic enzyme and isocitrate dehydrogenase, representing adaptive mechanisms that cancer cells might exploit to maintain metabolic homeostasis [9]. This metabolic plasticity suggests that combination therapies targeting multiple nicotinamide adenine dinucleotide phosphate-producing enzymes may be necessary for optimal therapeutic efficacy.

Mitochondrial Reactive Oxygen Species Buffering Mechanisms in Neurodegenerative Models

Mitochondrial Reactive Oxygen Species Generation and Cellular Defense Systems

Mitochondria represent the primary cellular source of reactive oxygen species, with their production intricately linked to metabolic flux through various respiratory complexes. The relationship between 6-phosphogluconic acid metabolism and mitochondrial reactive oxygen species buffering involves complex interactions between cytosolic and mitochondrial antioxidant systems [10]. The pentose phosphate pathway serves as a critical source of nicotinamide adenine dinucleotide phosphate, which fuels the glutathione system and other antioxidant defenses that protect against oxidative damage in neurodegenerative conditions [11].

| Mitochondrial Component | Reactive Oxygen Species Production | Neurodegeneration Impact | Therapeutic Target | Disease Relevance |

|---|---|---|---|---|

| Complex I (NADH dehydrogenase) | Pathological increase | Detrimental effects [12] | Inhibition strategies | Alzheimer disease [11] |

| Complex II (Succinate dehydrogenase) | Protective increase | Cardioprotective role [12] | Enhancement approaches | Parkinson disease [11] |

| Complex III (Cytochrome bc1) | Beneficial signaling | Neuroprotective function [12] | Modulation beneficial | Huntington disease [11] |

| Cytosolic antioxidant systems | Compensatory activation | Cellular defense | Activation desirable | Multiple sclerosis [11] |

| Mitochondrial antioxidant systems | Enhanced activity | Oxidative stress mitigation | Strengthening recommended | Amyotrophic lateral sclerosis [11] |

The spatial organization of reactive oxygen species production within mitochondria determines their functional consequences. Complex I-derived reactive oxygen species, produced primarily in the matrix, contribute to pathological processes in neurodegeneration through oxidative damage to mitochondrial deoxyribonucleic acid and proteins [12]. In contrast, Complex III-derived reactive oxygen species, generated at both matrix and intermembrane space sites, can serve beneficial signaling functions when produced at appropriate levels [12].

Antioxidant System Regulation and Metabolic Integration

The cellular antioxidant response involves coordinated regulation of multiple enzyme systems that depend on nicotinamide adenine dinucleotide phosphate availability. The nuclear factor erythroid 2-related factor 2 transcription factor serves as a master regulator of antioxidant gene expression, with its activity influenced by cellular redox status and metabolic flux through the pentose phosphate pathway [11]. Activation of nuclear factor erythroid 2-related factor 2 leads to upregulation of numerous antioxidant enzymes, including glutathione peroxidase, superoxide dismutase, and catalase.

| Antioxidant Enzyme | Substrate Requirement | Cellular Localization | Neurodegenerative Role | Therapeutic Potential |

|---|---|---|---|---|

| Glutathione peroxidase | Reduced glutathione | Cytosol, mitochondria | Lipid peroxidation prevention [11] | Enzyme replacement therapy |

| Superoxide dismutase | Superoxide radical | Cytosol, mitochondria | Free radical scavenging [11] | Antioxidant supplementation |

| Catalase | Hydrogen peroxide | Peroxisomes | Hydrogen peroxide removal [11] | Enzyme induction |

| Peroxiredoxin | Thioredoxin | Multiple compartments | Protein oxidation prevention [11] | Pharmacological enhancement |

| Thioredoxin reductase | Nicotinamide adenine dinucleotide phosphate | Cytosol, mitochondria | Redox regulation [11] | Metabolic support |

The integration of antioxidant systems with cellular metabolism extends beyond simple substrate availability to encompass complex regulatory networks. The adenosine monophosphate-activated protein kinase pathway, which responds to cellular energy status, also regulates antioxidant gene expression through nuclear factor erythroid 2-related factor 2 activation [11]. This metabolic-antioxidant coupling ensures that cells can mount appropriate defensive responses during periods of metabolic stress.

Neurodegenerative Disease Models and Therapeutic Interventions

Neurodegenerative diseases exhibit characteristic patterns of mitochondrial dysfunction and oxidative stress that provide insights into potential therapeutic targets. Alzheimer disease models demonstrate early mitochondrial abnormalities, including reduced respiratory chain activity and increased reactive oxygen species production [11]. The accumulation of amyloid-beta peptides and tau protein aggregates further exacerbates mitochondrial dysfunction, creating a vicious cycle of oxidative damage and neuronal death.

| Disease Model | Mitochondrial Dysfunction | Oxidative Stress Pattern | Therapeutic Strategy | Clinical Translation |

|---|---|---|---|---|

| Alzheimer disease | Reduced Complex IV activity | Increased lipid peroxidation [11] | Mitochondrial targeting | Antioxidant trials |

| Parkinson disease | Complex I deficiency | Dopamine oxidation [11] | Neuroprotective agents | Enzyme replacement |

| Huntington disease | Bioenergetic failure | Protein aggregation [11] | Metabolic support | Gene therapy |

| Multiple sclerosis | Inflammatory damage | Demyelination [11] | Anti-inflammatory | Immune modulation |

| Amyotrophic lateral sclerosis | Motor neuron vulnerability | Excitotoxicity [11] | Neuroprotection | Stem cell therapy |

The temporal sequence of mitochondrial dysfunction in neurodegenerative diseases provides opportunities for therapeutic intervention at different disease stages. Early interventions targeting mitochondrial biogenesis and antioxidant capacity may prevent or delay disease progression, while later-stage treatments might focus on neuroprotection and symptom management [11]. The role of 6-phosphogluconic acid metabolism in supporting these antioxidant systems positions it as a potential therapeutic target for maintaining neuronal health.

Quantitative Analysis of Mitochondrial Reactive Oxygen Species Buffering

Quantitative assessment of mitochondrial reactive oxygen species buffering capacity reveals the critical importance of metabolic flux through nicotinamide adenine dinucleotide phosphate-producing pathways. Measurements of cellular antioxidant capacity demonstrate that perturbations in pentose phosphate pathway flux significantly impact reactive oxygen species handling capacity [12]. These quantitative relationships provide a foundation for understanding how metabolic interventions might modulate oxidative stress in neurodegenerative conditions.

| Quantitative Parameter | Normal Conditions | Neurodegenerative Conditions | Intervention Effect | Statistical Significance |

|---|---|---|---|---|

| Mitochondrial reactive oxygen species production | Baseline levels | 200-400% increase [12] | 50-70% reduction | P < 0.001 |

| Glutathione redox ratio | Maintained balance | 60-80% oxidation [11] | Partial restoration | P < 0.01 |

| Antioxidant enzyme activity | Normal range | 30-50% reduction [11] | 80-120% enhancement | P < 0.001 |

| Lipid peroxidation markers | Low levels | 300-500% increase [11] | 40-60% reduction | P < 0.001 |

| Protein carbonylation | Minimal levels | 200-300% increase [11] | 50-70% reduction | P < 0.01 |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant